Product packaging for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine(Cat. No.:CAS No. 1260848-61-0)

5-Chloro-7-methylimidazo[1,2-c]pyrimidine

Cat. No.: B1396126
CAS No.: 1260848-61-0
M. Wt: 167.59 g/mol
InChI Key: NUCPBOXXEMRIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a nitrogen-fused bicyclic heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry and drug discovery . The imidazopyrimidine core is a bioisostere of naturally occurring purine bases (adenine and guanine), which allows derivatives to interact with a variety of enzymatic targets and biological pathways . This compound is specifically functionalized with chloro and methyl substituents, which are ideal sites for further synthetic modification via cross-coupling reactions and other derivatization strategies to explore structure-activity relationships (SAR) . Researchers value this scaffold for its broad spectrum of documented pharmacological activities. Imidazopyrimidine derivatives have demonstrated significant potential as anticancer agents, particularly as inhibitors of protein kinases and tubulin, which are crucial targets in oncology . Furthermore, this chemical class exhibits potent antimicrobial activity against a range of Gram-positive bacteria and pathogenic fungi, making it a promising candidate for the development of new anti-infective agents . The versatility of the scaffold also extends to other therapeutic areas, including anti-inflammatory and antiviral applications . This product is intended for research purposes as a key synthetic intermediate or as a starting point for biological investigation. It is supplied as a high-purity solid and is characterized for identity and composition. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B1396126 5-Chloro-7-methylimidazo[1,2-c]pyrimidine CAS No. 1260848-61-0

Properties

IUPAC Name

5-chloro-7-methylimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)7(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCPBOXXEMRIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717256
Record name 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260848-61-0
Record name 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Chlorination and Cyclization of Pyrimidine Derivatives

Method Overview:
This approach starts with substituted pyrimidine precursors, followed by chlorination at specific positions and subsequent cyclization to form the imidazo[1,2-c]pyrimidine core.

Key Steps:

  • Preparation of pyrimidine precursor: The process begins with 5-amino- or 5-nitro-pyrimidine derivatives, which are nitrated or aminated to introduce reactive groups.
  • Chlorination: Chlorination occurs at the 2-position using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride, yielding 2-chloropyrimidine derivatives with high purity (>95%) and yields around 86-95%.
  • Methylation at the 7-position: Methylation is achieved via methylating agents like methyl iodide or dimethyl sulfate, often under basic conditions, to introduce the methyl group at the 7-position of the heterocycle.
  • Cyclization to form imidazo ring: The heterocyclic core is cyclized using suitable condensing agents, often under microwave irradiation or reflux, to afford the target compound.

Reaction Conditions & Data:

Step Reagents Temperature Time Yield Notes
Chlorination POCl₃ or PCl₅ Reflux 5-6 hours 86-95% High purity intermediates
Methylation Methyl iodide / Dimethyl sulfate Room temp to 50°C 2-4 hours Variable Requires inert atmosphere
Cyclization Microwave or reflux 120°C 1-2 hours Variable Facilitates ring closure

Microwave-Assisted Synthesis of Methylated Pyrimidines

Method Overview:
Microwave irradiation accelerates the synthesis of heterocyclic compounds by providing rapid heating, reducing reaction times, and improving yields.

Key Steps:

  • Starting from 6-amino-2-chloropyrimidine-4-carboxylate, a methylation step introduces the methyl group at the 7-position.
  • Microwave irradiation at 120°C for 1 hour in acetonitrile has been reported to give yields around 55%, with efficient purification by filtration.

Reaction Conditions & Data:

Step Reagents Solvent Temperature Time Yield Notes
Methylation & Cyclization 2-bromo-1,1-dimethoxyethane Acetonitrile 120°C 1 hour 55% Microwave irradiation enhances efficiency

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Advantages
Chlorination & Cyclization Pyrimidine derivatives POCl₃, methylating agents Reflux, microwave 86-95%, 55% (methylation) High purity, scalable
Microwave-Assisted 6-amino-2-chloropyrimidine derivatives Dimethoxyethane, acetonitrile Microwave at 120°C 55% Rapid, energy-efficient
Multi-step from intermediates Commercial chloropyrimidines POCl₃, methylating agents Reflux, microwave 77-95% Good for large scale

Research Findings and Notes

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields for methylation and cyclization steps.
  • Chlorination using POCl₃ remains the most reliable method for introducing chlorine at the 2-position of pyrimidines.
  • Methylation at the 7-position can be efficiently achieved with methyl iodide or dimethyl sulfate under basic conditions.
  • Patents and recent literature emphasize the importance of purification steps, including washes with saturated NaCl and NaHCO₃ solutions, to obtain high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-c]pyrimidines with various functional groups .

Scientific Research Applications

5-Chloro-7-methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Core Scaffold Variations

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance References
5-Chloro-7-methylimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Cl (C5), CH₃ (C7) 167.60 Antitumor intermediates
5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Cl (C5), CF₃ (C7) 221.57 Research tool (unspecified)
8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Cl (C5), CH₃ (C7), Br (C8) 246.49 Synthetic intermediate
Pyrrolo[1,2-c]pyrimidine Pyrrolo[1,2-c]pyrimidine Variable at C5/C7 ~150–250 Kinase inhibitors, halogen dance studies
Pyrido[1,2-c]pyrimidine Pyrido[1,2-c]pyrimidine Aryl/alkyl at C4 ~250–350 5-HT1A receptor ligands

Key Observations :

  • Electronic Effects : The trifluoromethyl group in 5-chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine enhances lipophilicity and metabolic stability compared to the methyl analog .
  • Regioselectivity : In pyrrolo[1,2-c]pyrimidines, C7 is more reactive than C5 due to electron delocalization, influencing functionalization strategies .
  • Biological Targets : Pyrido[1,2-c]pyrimidines exhibit high affinity for serotonin receptors (5-HT1A), whereas imidazo[1,2-c]pyrimidines are explored for antitumor activity .

Substituent Effects on Bioactivity

  • Imidazo[1,2-c]pyrimidine Derivatives: Antitumor Activity: Derivatives with amino or naphthalene groups show DNA demethylation effects and inhibit cancer cell proliferation . Substituent Position: Chlorine at C5 and methyl at C7 optimize steric and electronic properties for target binding .
  • Pyrido[1,2-c]pyrimidine Derivatives :

    • Substitution on the aryl ring (e.g., ortho-OCH₃ or para-OCH₃) significantly enhances 5-HT1A receptor binding. Ortho substituents generally outperform para in affinity .

Biological Activity

5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings. Its molecular formula is C₇H₆ClN₃, with a molecular weight of approximately 171.59 g/mol. The presence of chlorine and methyl groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways can vary based on the biological activity being studied.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including multidrug-resistant tuberculosis. This potential makes it a candidate for therapeutic applications in infectious diseases.

Anticancer Activity

In anticancer research, this compound has demonstrated promising results:

  • Cell Proliferation Inhibition : Studies have shown that related compounds exhibit strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50_{50} value of 0.126 μM .
  • Selectivity : The compound displayed a nearly 20-fold selectivity for cancer cells over non-cancerous cells (MCF10A), indicating its potential for targeted cancer therapy .
  • Mechanistic Insights : It has been suggested that the compound can induce apoptosis in cancer cells by increasing caspase-3 levels, which is critical for programmed cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multidrug-resistant strains of tuberculosis.
Anticancer ActivityShowed significant inhibition of MDA-MB-231 cell proliferation with an IC50_{50} of 0.126 μM.
Mechanistic StudyInduced apoptosis in cancer cells through caspase activation.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, and how do reaction conditions influence yield?

Methodological Answer:

  • Route 1: Cyclocondensation of substituted pyrimidine precursors with methylamine derivatives under reflux conditions (e.g., acetonitrile, 80°C for 12 hours). Monitor intermediates via TLC and optimize stoichiometry to minimize side products like N-methylated byproducts .
  • Route 2: Halogenation of 7-methylimidazo[1,2-c]pyrimidine using phosphorus oxychloride (POCl₃) at 110°C for 6 hours. Control moisture to prevent hydrolysis of the chlorinating agent .
  • Yield Optimization: Use factorial design (e.g., 2^k models) to test variables: temperature, solvent polarity, and catalyst loading. Statistical analysis (ANOVA) identifies dominant factors .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Compare experimental <sup>1</sup>H and <sup>13</sup>C spectra with computational predictions (DFT-based tools) to confirm substituent positions. For example, the methyl group at position 7 should show a singlet near δ 2.5 ppm in <sup>1</sup>H NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₇H₆ClN₃) with <1 ppm mass error.
  • HPLC-PDA: Use reverse-phase C18 columns (acetonitrile/water gradient) to quantify impurities. Calibrate against certified reference standards .

Q. What solvent systems are suitable for solubility studies, and how does pH affect stability?

Methodological Answer:

  • Solubility Screening: Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 1–12). Use shake-flask method with UV-Vis quantification (λ_max ~260 nm).
  • Stability Assessment: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic degradation (e.g., loss of chloro substituent) via LC-MS .

Q. How should researchers design preliminary bioactivity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or purinergic receptors due to structural analogy to imidazopyridine inhibitors .
  • Assay Protocol: Use fluorescence polarization (FP) for binding affinity or luminescence-based ATPase assays. Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target selectivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets (e.g., ATP-binding sites). Focus on halogen bonding between the chloro group and conserved lysine residues .
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
  • QSAR Modeling: Train models with topological descriptors (e.g., LogP, polar surface area) and bioactivity data to predict ADMET properties .

Q. What strategies resolve contradictions in reactivity data between experimental and computational results?

Methodological Answer:

  • Error Source Analysis: Cross-validate computational methods (e.g., compare DFT functionals: B3LYP vs. M06-2X). Re-examine experimental conditions (e.g., solvent dielectric effects) .
  • Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates under controlled conditions. Compare with transition-state theory (TST) predictions .
  • Collaborative Validation: Share datasets with independent labs to confirm reproducibility .

Q. How can advanced statistical methods improve reaction optimization for scaled-up synthesis?

Methodological Answer:

  • Response Surface Methodology (RSM): Design a central composite design (CCD) to map nonlinear relationships between variables (temperature, catalyst loading). Use desirability functions to maximize yield and purity .
  • Machine Learning: Train random forest models on historical reaction data to predict optimal conditions for new substrates .

Q. What mechanistic insights explain unexpected byproducts during halogenation?

Methodological Answer:

  • Isotopic Labeling: Use <sup>37</sup>Cl-labeled POCl₃ to track chloro substituent incorporation. Detect isotopic patterns via HRMS .
  • In Situ Monitoring: Employ ReactIR to capture intermediate species (e.g., phosphorylated intermediates). Correlate with DFT-computed reaction pathways .

Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • SC-XRD vs. NMR: Compare single-crystal X-ray structures with NOESY/ROESY NMR to assess conformational flexibility. Solvent effects (e.g., DMSO vs. solid state) may explain variations .
  • Dynamic NMR: Perform variable-temperature NMR to detect rotational barriers (e.g., hindered methyl group rotation) .

Q. What protocols mitigate batch-to-batch variability in impurity profiles?

Methodological Answer:

  • DoE for Purification: Optimize recrystallization (solvent ratios, cooling rates) using Taguchi methods. Track impurities via LC-MS/MS and assign structures via fragmentation patterns .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-7-methylimidazo[1,2-c]pyrimidine
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5-Chloro-7-methylimidazo[1,2-c]pyrimidine

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